Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19945219
InChI: InChI=1S/C10H10INO4/c1-12-9(14)6-3-5(10(15)16-2)4-7(11)8(6)13/h3-4,13H,1-2H3,(H,12,14)
SMILES:
Molecular Formula: C10H10INO4
Molecular Weight: 335.09 g/mol

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate

CAS No.:

Cat. No.: VC19945219

Molecular Formula: C10H10INO4

Molecular Weight: 335.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate -

Specification

Molecular Formula C10H10INO4
Molecular Weight 335.09 g/mol
IUPAC Name methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate
Standard InChI InChI=1S/C10H10INO4/c1-12-9(14)6-3-5(10(15)16-2)4-7(11)8(6)13/h3-4,13H,1-2H3,(H,12,14)
Standard InChI Key WFOUJVFCEMRTAR-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=C(C(=CC(=C1)C(=O)OC)I)O

Introduction

Structural Characterization and Chemical Identity

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate belongs to the benzoate ester family, distinguished by its substitution pattern. The hydroxyl group at position 4, iodine at position 3, and methylcarbamoyl group at position 5 create a sterically crowded aromatic system. The methyl ester at position 1 enhances solubility in organic solvents, while the iodine atom introduces potential for radiolabeling or cross-coupling reactions.

Key structural differentiators from analogues include:

  • Methylcarbamoyl vs. Methyl Groups: Unlike 4-hydroxy-3-iodo-5-methyl-benzoic acid methyl ester (CAS 1194545-63-5), which features a simple methyl group at position 5, the methylcarbamoyl substituent in this compound introduces hydrogen-bonding capability and conformational rigidity .

  • Reactivity Profile: The iodine atom’s electronegativity and leaving-group potential contrast with bromine or chlorine analogues, influencing its utility in Suzuki-Miyaura couplings or nucleophilic substitutions.

Synthetic Approaches and Methodological Considerations

While no explicit synthesis protocol for methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate is documented, plausible routes can be inferred from related benzoate derivatives :

Step 1: Formation of the Benzoate Backbone

Starting with 4-hydroxy-5-nitrobenzoic acid, sequential functionalization could involve:

  • Methylation: Protection of the carboxylic acid as a methyl ester using dimethyl sulfate or iodomethane in the presence of a base .

  • Nitration Reduction: Reduction of the nitro group to an amine, followed by carbamoylation with methyl isocyanate to introduce the methylcarbamoyl moiety .

Step 2: Iodination

Electrophilic iodination at position 3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

Step 3: Deprotection and Purification

Selective deprotection of hydroxyl groups (if protected) and purification via column chromatography or recrystallization .

Challenges:

  • Steric hindrance from the methylcarbamoyl group may reduce iodination efficiency.

  • Competing side reactions, such as over-iodination or ester hydrolysis, require careful temperature and pH control.

Physicochemical Properties and Stability

Experimental data on this compound’s physical constants remain sparse, but predictions based on structural analogues suggest:

PropertyPredicted ValueBasis for Estimation
Melting Point180–190°CSimilar methylcarbamoyl esters
Solubility in Water<0.1 mg/mLHydrophobic substituents
LogP (Octanol-Water)2.8–3.2Iodine and methyl ester
StabilityLight-sensitive; hygroscopicIodinated aromatic systems

The iodine atom’s polarizability may enhance intermolecular interactions, potentially increasing crystalline stability compared to non-halogenated analogues.

Comparative Analysis with Structural Analogues

The table below highlights key differences between methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate and related compounds:

Compound NameCAS NumberSubstituents (Positions)Molecular WeightKey Applications
Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate2306054-94-2OH (4), I (3), CONHMe (5)335.09Drug discovery, organic synthesis
4-Hydroxy-3-iodo-5-methyl-benzoic acid methyl ester1194545-63-5 OH (4), I (3), Me (5)292.07 Chemical intermediate
Ethyl 4-(methylcarbamoyl)benzoateN/ACOOEt (1), CONHMe (4)~207.22Polymer chemistry

The methylcarbamoyl group enhances hydrogen-bonding capacity compared to simple methyl or ethyl substituents, potentially improving target binding in biological systems.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective iodination protocols to improve yield and purity.

  • Biological Screening: Evaluate inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and microbial targets.

  • Physicochemical Profiling: Determine experimental solubility, stability, and partition coefficients.

  • Radiolabeling Potential: Explore iodine-125 or iodine-131 incorporation for imaging or therapeutic applications.

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